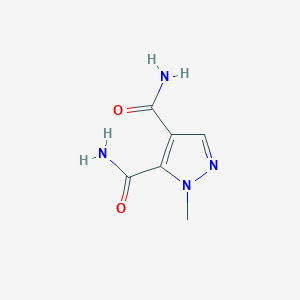

1-metil-1H-pirazol-4,5-dicarboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methyl-1H-pyrazole-4,5-dicarboxamide is a chemical compound. It is used for pharmaceutical testing . It is also used as a reagent for Suzuki-Miyaura cross-coupling reactions and transesterification reactions .

Synthesis Analysis

The synthesis of 1-methyl-1H-pyrazole-4,5-dicarboxamide involves the reaction of pyrazole-3-carboxylic acids and pyrazole-3,4-dicarboxylic acid with several aromatic and heteroaromatic sulfonamides . The synthesized sulfonamide derivatives were characterized using 1H NMR, 13C NMR, FT-IR, and mass spectroscopy techniques .Molecular Structure Analysis

The molecular structure of 1-methyl-1H-pyrazole-4,5-dicarboxamide was characterized by 1H NMR, 13C NMR, and HRMS . The experimental FT-IR and 1H and 13C NMR chemical shifts have been compared to those calculated by means of density functional theory (DFT) at the B3LYP/TZ2P level of theory .Chemical Reactions Analysis

1-Methyl-1H-pyrazole-4,5-dicarboxamide is involved in several reactions as a reagent for the preparation of aminothiazoles as -secretase modulators, amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders .Mecanismo De Acción

Target of Action

Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse pharmacological effects .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets in various ways, such as irreversible binding or inhibition .

Biochemical Pathways

Pyrazole derivatives are known to influence a range of biochemical pathways, depending on their specific targets .

Result of Action

Pyrazole derivatives have been associated with a variety of biological activities, including antiproliferative effects .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using MPD in laboratory experiments is its ability to form stable complexes with metal ions, making it a useful ligand in metal coordination chemistry. Additionally, MPD has been shown to have low toxicity and is relatively easy to synthesize. However, one limitation of using MPD is that it may not be suitable for all types of metal ions, and its effectiveness may depend on the specific metal ion being studied.

Direcciones Futuras

There are several potential future directions for research involving MPD. One area of interest is the development of new metal complexes using MPD as a ligand, with potential applications in catalysis and sensing. Additionally, further studies are needed to fully understand the mechanism of action of MPD and its potential therapeutic applications. Finally, research is needed to explore the potential limitations and challenges associated with the use of MPD in various applications, including its effectiveness with different metal ions and potential toxicity concerns.

Métodos De Síntesis

The synthesis of MPD can be achieved through several methods, including the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with oxalyl chloride, followed by the addition of ammonia. Another method involves the reaction of 1-methylpyrazole-4-carboxylic acid with thionyl chloride, followed by the addition of ammonia. Both of these methods have been shown to be effective in producing high yields of MPD.

Aplicaciones Científicas De Investigación

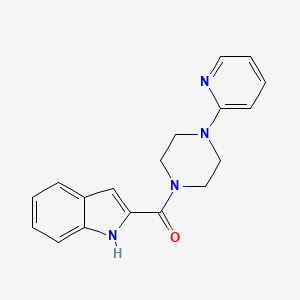

Agentes Antiproliferativos

Se sintetizó una serie de nuevos derivados de carboxamida y dicarboxamida de pirazol N -metil-sustituidos y se evaluaron sus actividades antiproliferativas . Estos compuestos se probaron contra la línea celular de cáncer cervical humano (HeLa) utilizando el sistema xCELLigence (Analizador en tiempo real). El compuesto 16 mostró la mayor actividad entre los compuestos sintetizados con un 64.10%, mientras que el compuesto de partida 4 mostró el mayor con un 80.82% .

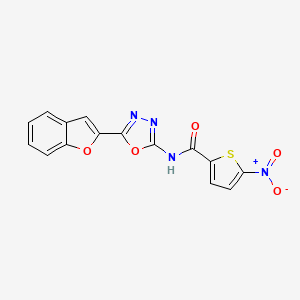

Actividad antituberculosa

Se han sintetizado y evaluado compuestos que contienen imidazol, como la N3-(fenil sustituido)-N5-(fenil sustituido)-4-(4,5-dicloro-1H-imidazol-2-il)-2-metil-1, 4-dihidropiridina-3,5-dicarboxamida, para la actividad antituberculosa contra la cepa de Mycobacterium tuberculosis .

Preparación de aminotiazoles

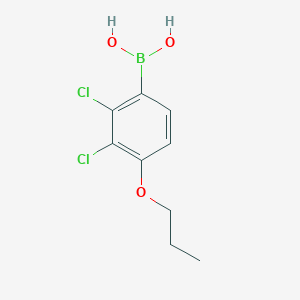

El éster de pinacol de ácido 1-metil-1H-pirazol-4-borónico, un compuesto relacionado, se utiliza como reactivo para la preparación de aminotiazoles . Estos aminotiazoles se utilizan como moduladores de la γ-secretasa .

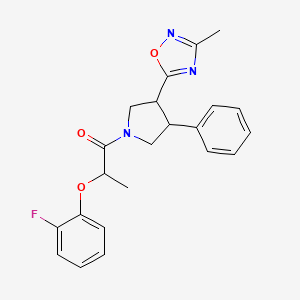

Inhibidores potenciales de JAK2

El mismo compuesto también se utiliza en la síntesis de amino-pirido-indol-carboxamidas, que son inhibidores potenciales de JAK2 para la terapia de trastornos mieloproliferativos .

Inhibidores de TGF-β1 y de la señalización activa A

Los derivados de piridina, que se pueden sintetizar utilizando éster de pinacol de ácido 1-metil-1H-pirazol-4-borónico, actúan como inhibidores de la señalización de TGF-β1 y activa A .

Inhibidores de la cinasa c-Met

Los análogos de MK-2461, sintetizados utilizando éster de pinacol de ácido 1-metil-1H-pirazol-4-borónico, actúan como inhibidores de la cinasa c-Met para el tratamiento del cáncer .

Análisis Bioquímico

Biochemical Properties

Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity and impact the biological activities of targets bearing a pyrazole moiety . This suggests that 1-Methyl-1H-pyrazole-4,5-dicarboxamide could interact with various enzymes, proteins, and other biomolecules, potentially influencing their function.

Cellular Effects

Some pyrazole derivatives have shown antiproliferative activities against certain cancer cell lines . This suggests that 1-Methyl-1H-pyrazole-4,5-dicarboxamide could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 1-Methyl-1H-pyrazole-4,5-dicarboxamide is not well-studied. The molecular mechanisms of other pyrazole derivatives have been investigated. For example, some pyrazole derivatives have shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 1-Methyl-1H-pyrazole-4,5-dicarboxamide at different dosages in animal models have not been reported. The dosage effects of other pyrazole derivatives have been studied in animal models .

Metabolic Pathways

Pyrazoles are known to be involved in various metabolic pathways .

Propiedades

IUPAC Name |

2-methylpyrazole-3,4-dicarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2/c1-10-4(6(8)12)3(2-9-10)5(7)11/h2H,1H3,(H2,7,11)(H2,8,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHLDIMUILPVMGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2384108.png)

![N-benzyl-1-(3-chloro-4-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2384110.png)

![4-(2-Ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzenesulfonamide](/img/structure/B2384115.png)

![N-[2-(1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B2384119.png)

![2,6-Difluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzenesulfonamide](/img/structure/B2384124.png)

![(Z)-2-Cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B2384126.png)